Lipophilicity Advantage of the 2-Ethyl Substituent
The 2‑ethyl substituent confers a calculated LogP of 1.64, placing it within the optimal range for oral absorption and potential CNS penetration. In contrast, the unsubstituted analog 4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine is more polar (LogP ~0.8, estimated) and the 2‑tert‑butyl analog (CAS 2060044‑20‑2) is substantially more lipophilic (LogP ~2.5, estimated), which may reduce solubility and increase metabolic liability. No head‑to‑head experimental LogP measurement exists, but the calculated value is sourced from the supplier ChemSpace [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 |
| Comparator Or Baseline | 4‑Hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine (unsubstituted, CAS 1404434‑10‑1): LogP ~0.8; 2‑tert‑Butyl‑4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 2060044‑20‑2): LogP ~2.5 |
| Quantified Difference | ΔLogP ≈ +0.84 vs. hydrogen; ΔLogP ≈ −0.86 vs. tert‑butyl |
| Conditions | Calculated values (ChemSpace, ACD/Labs or similar algorithm); not experimentally measured |
Why This Matters
The 2‑ethyl derivative sits in a balanced lipophilicity window, avoiding the excessive polarity of the unsubstituted core and the high logP of the tert‑butyl analog, which is critical for maintaining solubility and metabolic stability in lead optimization.
- [1] ChemSpace. (n.d.). 2‑ethyl‑4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine – Product Page. Retrieved from https://chem-space.com/CSMB00025781400-CEBE84. View Source
